4'-Brom-4-phenylbutyrophenon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

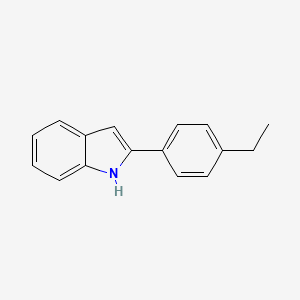

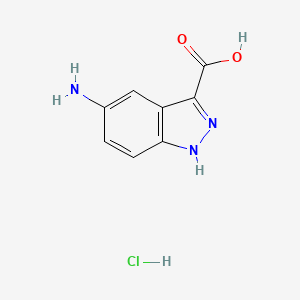

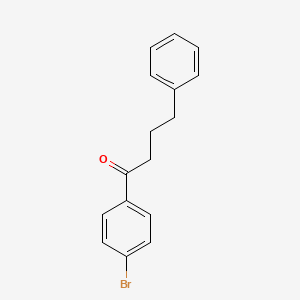

4'-Bromo-4-phenylbutyrophenone is a chemical compound that is part of a broader class of bromoacetophenone derivatives. These compounds have been studied for various applications, including their potential as fungicides, photonucleases, and in the synthesis of polycyclic aromatic hydrocarbons and other organic molecules. The presence of the bromo group and the phenyl ring in these compounds is crucial for their reactivity and biological activity.

Synthesis Analysis

The synthesis of bromoacetophenone derivatives has been explored through various methods. For instance, the use of Brønsted acidic ionic liquids has been found to be efficient for the synthesis of benzoxanthene derivatives, which are structurally related to 4'-bromo-4-phenylbutyrophenone . Additionally, palladium-catalyzed coupling reactions have been employed to synthesize poly(para-phenylene) derivatives using bromo-substituted reagents, which could be related to the synthesis of 4'-bromo-4-phenylbutyrophenone . Furthermore, the synthesis of multisubstituted triphenylenes and phenanthrenes has been achieved through cascade reactions involving o-bromobenzyl alcohols, suggesting that similar strategies could be applied to the synthesis of 4'-bromo-4-phenylbutyrophenone .

Molecular Structure Analysis

The molecular structure of bromoacetophenone derivatives can be complex, with potential for disorder in the crystal structure, as seen in the case of a related compound where the 4-bromobenzylidene group showed disorder over two orientations10. The presence of bromine can influence the molecular conformation and the interactions within the crystal lattice.

Chemical Reactions Analysis

Bromoacetophenone derivatives are reactive molecules that can participate in various chemical reactions. For example, they have been used as photonucleases, where upon excitation, they generate radicals capable of cleaving DNA . Additionally, they can react with carbon disulfide in the presence of primary amines to synthesize thiazole derivatives . The bromo group in these compounds is a key functional group that facilitates nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-bromo-4-phenylbutyrophenone derivatives are influenced by the presence of the bromo and phenyl groups. These compounds have been shown to possess antifungal activities, with the introduction of a bromo group significantly increasing their activity and spectrum . The antioxidant properties of bromophenols, which are structurally related, have also been studied, indicating that these compounds can be effective radical scavengers . The solubility and stability of these compounds can vary depending on the substitution pattern and the presence of additional functional groups .

Wissenschaftliche Forschungsanwendungen

Organische Synthese

4'-Brom-4-phenylbutyrophenon: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Sein Bromatom kann durch nukleophile Substitutionsreaktionen durch andere Gruppen ersetzt werden, was es zu einem vielseitigen Baustein für die Konstruktion komplexer Moleküle macht. Zum Beispiel kann es Suzuki-Kupplungsreaktionen eingehen, um Biarylverbindungen zu bilden, die in der Pharmakologie weit verbreitet sind .

Pharmazeutische Zwischenprodukte

In der pharmazeutischen Industrie dient This compound als Vorläufer für die Synthese verschiedener pharmazeutisch wirksamer Substanzen (APIs). Seine Struktur ist günstig für Modifikationen, die zur Entwicklung neuer Medikamente mit potenziellen therapeutischen Anwendungen führen können .

Pestizidproduktion

Die Reaktivität der Verbindung, insbesondere in Halogenierungsreaktionen, macht sie zur Herstellung von Zwischenprodukten geeignet, die bei der Produktion von Pestiziden verwendet werden. Durch die Einführung verschiedener funktioneller Gruppen können Chemiker neuartige Verbindungen mit pestiziden Eigenschaften synthetisieren .

Materialwissenschaft

In der Materialwissenschaft kann This compound verwendet werden, um die Eigenschaften von Materialien zu verändern. Beispielsweise kann es in Polymere eingearbeitet werden, um deren thermische Stabilität, Steifigkeit zu verändern oder um flammhemmende Eigenschaften einzuführen .

Biologische Studien

Obwohl es nicht direkt in biologischen Anwendungen eingesetzt wird, könnten Derivate von This compound aufgrund ihres Potenzials, an biologische Makromoleküle zu binden, zur Untersuchung von Proteininteraktionen oder als Sonden in der Molekularbiologie verwendet werden .

Industrielle Chemie

Diese Verbindung wird auch in der industriellen Chemie als Zwischenprodukt für die Synthese von Farbstoffen, Duftstoffen und anderen Chemikalien verwendet, die eine Phenylbutanonstruktur als Ausgangspunkt benötigen. Seine Bromgruppe kann unter verschiedenen Bedingungen reagieren, um eine Vielzahl industrieller Produkte zu liefern .

Wirkmechanismus

Target of Action

4’-Bromo-4-phenylbutyrophenone is a derivative of butyrophenones , a class of compounds that are mainly used to treat neuroleptic, psychotic, and schizophrenia conditions . The primary targets of butyrophenones are the opiate and dopamine receptors .

Mode of Action

The compound acts as a dopamine receptor antagonist . It binds to these receptors, preventing dopamine from exerting its effects, thereby influencing neuroleptic activity .

Biochemical Pathways

It is known that butyrophenones, in general, influence the dopaminergic pathways in the brain, which play a crucial role in mood regulation and the reward system .

Pharmacokinetics

Lipophilicity studies show that it has good transport well inside the human lipid system , suggesting that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 4’-Bromo-4-phenylbutyrophenone’s action are primarily related to its antagonistic effect on dopamine receptors. This can lead to a reduction in symptoms of psychosis and schizophrenia . Molecular docking supports the neurological activity of the compound with a low binding energy value of −7.55 kcal/mol , indicating that it can bind easily without additional energy with the target proteins.

Biochemische Analyse

Biochemical Properties

4’-Bromo-4-phenylbutyrophenone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 4’-Bromo-4-phenylbutyrophenone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. This compound can also alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 4’-Bromo-4-phenylbutyrophenone exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and gene expression. Additionally, 4’-Bromo-4-phenylbutyrophenone can induce post-translational modifications of proteins, further influencing their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Bromo-4-phenylbutyrophenone can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Bromo-4-phenylbutyrophenone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, such as prolonged oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of 4’-Bromo-4-phenylbutyrophenone vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. High doses of 4’-Bromo-4-phenylbutyrophenone can cause severe toxicity, including liver and kidney damage, as well as disruptions in metabolic processes .

Metabolic Pathways

4’-Bromo-4-phenylbutyrophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 4’-Bromo-4-phenylbutyrophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into the mitochondria, where it can affect mitochondrial function and energy production. The distribution of 4’-Bromo-4-phenylbutyrophenone can also influence its overall biological activity and toxicity .

Subcellular Localization

The subcellular localization of 4’-Bromo-4-phenylbutyrophenone is an important factor in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 4’-Bromo-4-phenylbutyrophenone can influence its interactions with biomolecules and its overall biological effects .

Eigenschaften

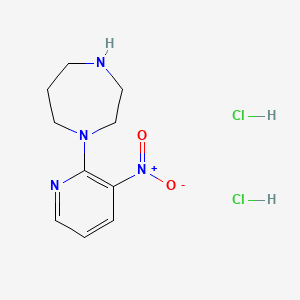

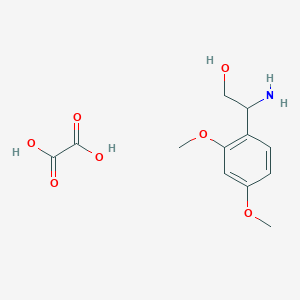

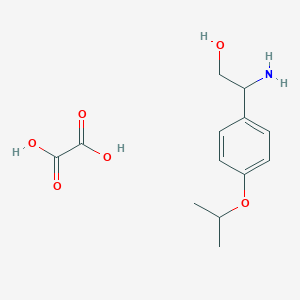

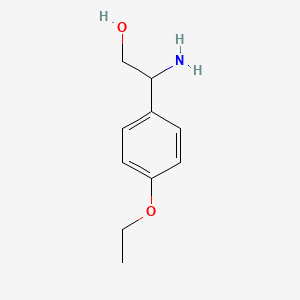

IUPAC Name |

1-(4-bromophenyl)-4-phenylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c17-15-11-9-14(10-12-15)16(18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRSFXZFZAAYRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.